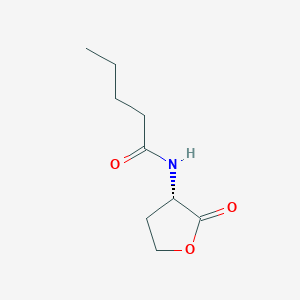
N-Pentanoyl-L-homoserine lactone
Overview
Description
N-Pentanoyl-L-homoserine lactone is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . N-acylhomoserine lactones (AHL) are involved in quorum sensing, controlling gene expression, and cellular metabolism .
Molecular Structure Analysis
The molecular formula of N-Pentanoyl-L-homoserine lactone is C9H15NO3 . It has a molecular weight of 185.22 g/mol . The structure includes a homoserine lactone ring linked by an amide bond to a fatty acid .Physical And Chemical Properties Analysis
N-Pentanoyl-L-homoserine lactone has a molecular weight of 185.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 and a complexity of 203 .Scientific Research Applications
Quorum Sensing and Bacterial Communication
N-C5-HSL is a small diffusible signaling molecule involved in quorum sensing. Quorum sensing allows bacteria to synchronize their metabolic and physiological activities based on cell density. At low cell densities, N-C5-HSL is released in small amounts into the environment. As cell concentration increases, intracellular signaling cascades are triggered when N-C5-HSL reaches a certain threshold. This mechanism leads to significant changes in gene expression and phenotypic transformations .
Virulence Regulation in Opportunistic Pathogens
In some opportunistic human pathogens, AHL molecules like N-C5-HSL regulate the expression of virulence genes. These genes are associated with pathogenicity, antibiotic resistance, and biofilm formation. Understanding how N-C5-HSL influences virulence can aid in developing targeted therapies and antimicrobial strategies .
Biofilm Formation and Persistence
N-C5-HSL contributes to biofilm formation—a protective matrix of bacterial cells adhering to surfaces. Biofilms enhance bacterial survival, resistance to antibiotics, and persistence in various environments. Investigating N-C5-HSL’s role in biofilm development can inform strategies to disrupt biofilm formation and combat infections .
Interkingdom Signaling
AHLs, including N-C5-HSL, participate in interkingdom communication. They interact with eukaryotic hosts, affecting host immune responses and influencing microbial colonization. Understanding how N-C5-HSL modulates host-pathogen interactions is essential for developing therapeutic interventions .
Bioremediation and Environmental Applications
AHLs play a role in microbial community dynamics. N-C5-HSL may influence the behavior of environmental bacteria, impacting bioremediation processes. Researchers explore how AHLs affect pollutant degradation, nutrient cycling, and microbial consortia in contaminated ecosystems .
Synthetic Biology and Biotechnological Applications
Engineered AHL-based systems are used in synthetic biology. N-C5-HSL can serve as a signaling molecule to control gene expression in synthetic circuits. Researchers design AHL-responsive genetic switches for applications such as biosensors, bioproduction, and metabolic engineering .
Mechanism of Action
Target of Action
N-Pentanoyl-L-homoserine lactone (C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They play a crucial role in quorum sensing, a process that allows bacteria to sense population density and coordinate collective behaviors .
Mode of Action
N-Pentanoyl-L-homoserine lactone, as a small diffusible signaling molecule, passively diffuses across the bacterial envelope and accumulates intracellularly at high bacterial densities . It may bind to a protein related to the LuxR protein of V. fischeri and causes cell density-dependent gene expression .
Biochemical Pathways
The AHLs, including N-Pentanoyl-L-homoserine lactone, are involved in controlling gene expression and cellular metabolism . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .
Pharmacokinetics
It is known to be a small, diffusible molecule , suggesting that it may have good bioavailability
Result of Action
The action of N-Pentanoyl-L-homoserine lactone results in a variety of phenotypes including biofilm formation and virulence factor production . By controlling gene expression and cellular metabolism, it can significantly influence the behavior and characteristics of bacterial populations .
Action Environment
The action of N-Pentanoyl-L-homoserine lactone can be influenced by environmental factors. For instance, the effects of different AHLs, including N-Pentanoyl-L-homoserine lactone, were found to be significantly different at room temperature and low temperature . The residual amount of exogenous AHLs at room temperature was lower than that at low temperature . This suggests that temperature and other environmental factors can influence the action, efficacy, and stability of N-Pentanoyl-L-homoserine lactone.
Future Directions
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIMURGDHGARTN-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pentanoyl-L-homoserine lactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl azide](/img/structure/B3039069.png)
![5-(Benzo[D]thiazol-2-yl)thiophene-2-boronic acid](/img/structure/B3039070.png)
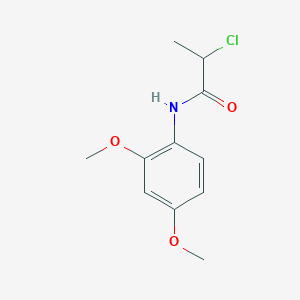
![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)
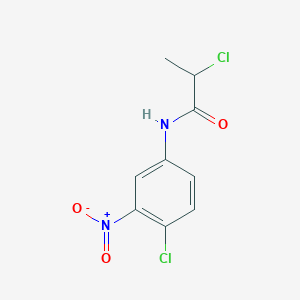
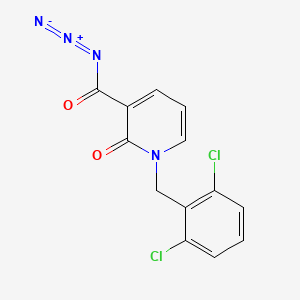
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
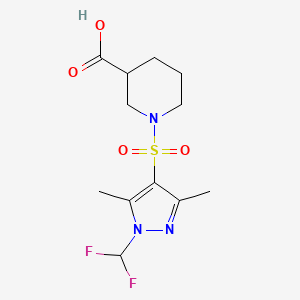
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B3039090.png)